
MNI-käfig-NMDA
Übersicht
Beschreibung
MNI-käfig-NMDA, auch bekannt als 4-Methoxy-7-nitroindolyl-käfig-N-methyl-D-asparaginsäure, ist eine Verbindung, die in der Neurowissenschaftlichen Forschung eingesetzt wird. Es handelt sich um ein käfigiertes Neurotransmitteranalogon, das nach Photolyse chiral reines N-Methyl-D-Asparaginsäure freisetzt. Diese Verbindung ist besonders nützlich für die Untersuchung der Aktivierung von N-Methyl-D-Asparaginsäure-Rezeptoren auf kontrollierte Weise .
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies of Synaptic Plasticity
Photolytic Release of NMDA
MNI-caged-NMDA allows for precise temporal control over NMDA receptor activation through photolysis. This capability is essential for studying synaptic mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). For instance, experiments utilizing MNI-caged-NMDA have demonstrated that rapid uncaging can induce synaptic-like responses in cerebellar interneurons, facilitating the study of fast synaptic transmission at a high temporal resolution .
Case Study: Cerebellar Interneurons
In a study involving cerebellar interneurons, MNI-caged-NMDA was photolyzed to achieve a fast-rising sustained activation of NMDA receptors. This method enabled researchers to observe the kinetics of receptor activation and desensitization in real-time, providing insights into the mechanisms underlying synaptic plasticity .
Investigating Receptor Dynamics
Spatial and Temporal Resolution
The ability to uncage MNI-caged-NMDA with high spatial precision allows researchers to investigate the distribution and function of NMDARs within dendritic spines. For example, studies have shown that the spatial spread of activation can be quantified by inducing uncaging at specific locations on dendritic structures, revealing critical information about receptor localization and signaling pathways .
Comparative Studies with Other Caged Compounds
Research comparing MNI-caged-NMDA with other caged compounds, such as those based on 2-nitrobenzyl groups, highlights its advantages in terms of stability and specificity for NMDA receptors. MNI-caged compounds have shown less interference with GABAergic signaling compared to other caging groups, making them more suitable for neurophysiological studies .
Neuropharmacological Applications
Studying Drug Interactions
MNI-caged-NMDA has been utilized to explore the effects of various pharmacological agents on NMDAR function. By controlling the timing and location of NMDA release, researchers can assess how different drugs modulate receptor activity and synaptic transmission. This approach is particularly valuable in the context of developing treatments for neurological disorders where glutamatergic signaling is disrupted .
Technical Specifications and Experimental Design
Feature | Details |
---|---|
Chemical Structure | C14H17N3O6 |
Photolysis Wavelength | 300-380 nm (optimal at 405 nm) |
Release Kinetics | Sub-microsecond release times |
Applications | LTP/LTD studies, receptor dynamics |
Wirkmechanismus
Target of Action
The primary target of MNI-caged-NMDA is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
MNI-caged-NMDA is a form of NMDA that is caged with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group . Upon exposure to light (300-380 nm excitation), the caging group is removed, and NMDA is released stoichiometrically . This uncaging process allows for precise spatial and temporal control of NMDA receptor activation .
Biochemical Pathways
The released NMDA binds to and activates the NMDA receptor, leading to an influx of calcium ions . This calcium influx triggers various downstream biochemical pathways, including those involved in synaptic plasticity . For instance, it can lead to long-term potentiation or depression of NMDA receptor-mediated synaptic transmission, which significantly impacts synapse function and information transfer in several brain areas .
Pharmacokinetics
The pharmacokinetic properties of MNI-caged-NMDA are largely determined by its caged nature. The compound is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . Upon light-induced uncaging, NMDA is released and can interact with its target receptors . .
Result of Action
The activation of NMDA receptors by the released NMDA results in a fast-rising, sustained activation of these receptors . This activation can lead to changes in neuronal excitability and synaptic strength, contributing to processes such as learning and memory .
Action Environment
The action of MNI-caged-NMDA is influenced by various environmental factors. The efficiency of uncaging and subsequent NMDA release is dependent on the wavelength of light used . Furthermore, the compound’s action may be influenced by the local concentration of the compound, the presence of other neurotransmitters, and the specific cellular and synaptic environment .
Biochemische Analyse
Biochemical Properties
MNI-caged-NMDA interacts with NMDA receptors, a type of ionotropic glutamate receptor . Upon photolysis, it rapidly and efficiently releases chirally pure NMDA . This interaction is stoichiometric, meaning the release of NMDA is directly proportional to the amount of MNI-caged-NMDA present .
Cellular Effects
MNI-caged-NMDA has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce long-term potentiation and depression of NMDA receptor-mediated synaptic transmission, which can significantly impact synapse function and information transfer in several brain areas .
Molecular Mechanism
The molecular mechanism of MNI-caged-NMDA involves its interaction with NMDA receptors. Upon exposure to light (300-380 nm excitation), MNI-caged-NMDA undergoes photolysis, releasing NMDA . The released NMDA then binds to NMDA receptors, triggering a series of biochemical reactions that lead to changes in cell function .
Temporal Effects in Laboratory Settings
The effects of MNI-caged-NMDA change over time in laboratory settings. It exhibits a rapid uncaging rate relative to ionotropic glutamate receptor activation . This allows for precise control of NMDA receptor activation, making MNI-caged-NMDA a valuable tool for studying the temporal dynamics of NMDA receptor-mediated processes .
Dosage Effects in Animal Models
The effects of MNI-caged-NMDA vary with different dosages in animal models .
Metabolic Pathways
MNI-caged-NMDA is involved in the glutamatergic neurotransmission pathway. Upon photolysis, it releases NMDA, which then participates in the activation of NMDA receptors . This triggers a cascade of intracellular events, including calcium influx and activation of downstream signaling pathways .
Transport and Distribution
The transport and distribution of MNI-caged-NMDA within cells and tissues are primarily determined by its physicochemical properties and the experimental conditions. As a water-soluble compound , it can be distributed in the aqueous environment of cells and tissues. The specific details of its transport and distribution can vary depending on factors such as cell type and the presence of transport proteins.
Subcellular Localization
The subcellular localization of MNI-caged-NMDA is largely determined by its interaction with NMDA receptors, which are typically located in the cell membrane . Upon photolysis, the released NMDA binds to these receptors, suggesting that the activity of MNI-caged-NMDA is primarily localized at the cell membrane where NMDA receptors are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MNI-käfig-N-Methyl-D-Asparaginsäure umfasst die Einarbeitung einer lichtempfindlichen 4-Methoxy-7-nitroindolylgruppe in N-Methyl-D-Asparaginsäure. Der Prozess beinhaltet typischerweise die folgenden Schritte:
Schutz von funktionellen Gruppen: Die Amino- und Carboxylgruppen von N-Methyl-D-Asparaginsäure werden geschützt, um unerwünschte Reaktionen zu verhindern.
Einführung der Käfiggruppe: Die 4-Methoxy-7-nitroindolylgruppe wird durch eine Reihe von Reaktionen eingeführt, darunter Nitrierung und Methylierung.
Entschützen: Die Schutzgruppen werden entfernt, um die endgültige MNI-käfig-N-Methyl-D-Asparaginsäure zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von MNI-käfig-N-Methyl-D-Asparaginsäure folgt ähnlichen Synthesewegen, wird jedoch zur Deckung des Forschungsbedarfs hochskaliert. Der Prozess umfasst strenge Qualitätskontrollen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
MNI-käfig-N-Methyl-D-Asparaginsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Photolyse: Die Hauptreaktion ist die Photolyse, bei der die Verbindung Licht ausgesetzt wird, was zur Freisetzung von N-Methyl-D-Asparaginsäure führt.
Hydrolyse: In wässrigen Lösungen kann die Verbindung einer Hydrolyse unterliegen, die zum Abbau der Käfiggruppe führt.
Häufige Reagenzien und Bedingungen
Photolyse: Typischerweise unter Verwendung von ultraviolettem Licht (300-380 nm) oder lokalisierter Laserphotolyse bei 405 nm durchgeführt.
Hydrolyse: Tritt in Gegenwart von Wasser auf, oft beschleunigt durch saure oder basische Bedingungen.
Hauptsächlich gebildete Produkte
N-Methyl-D-Asparaginsäure: Das Hauptprodukt, das bei der Photolyse freigesetzt wird.
Nebenprodukte: Je nach Reaktionsbedingungen können verschiedene Nebenprodukte entstehen, darunter Derivate der Käfiggruppe.
Analyse Chemischer Reaktionen
Types of Reactions
MNI-caged-N-methyl-D-aspartic acid undergoes several types of chemical reactions, including:
Photolysis: The primary reaction is photolysis, where the compound is exposed to light, causing the release of N-methyl-D-aspartic acid.
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the caging group.
Common Reagents and Conditions
Photolysis: Typically performed using ultraviolet light (300-380 nm) or localized laser photolysis at 405 nm.
Hydrolysis: Occurs in the presence of water, often accelerated by acidic or basic conditions.
Major Products Formed
N-methyl-D-aspartic acid: The primary product released upon photolysis.
By-products: Depending on the reaction conditions, various by-products may form, including derivatives of the caging group.
Vergleich Mit ähnlichen Verbindungen
MNI-käfig-N-Methyl-D-Asparaginsäure wird mit anderen käfigierten Neurotransmitteranalogen verglichen, wie z. B.:
Käfig-Glutamat: Ähnliche Funktion, aber Freisetzung von Glutamat anstelle von N-Methyl-D-Asparaginsäure.
Käfig-Kainat: Freisetzung von Kainat, einem anderen Neurotransmitter, bei Photolyse.
Käfig-MK-801: Ein käfigierter Antagonist, der N-Methyl-D-Asparaginsäure-Rezeptoren blockiert.
MNI-käfig-N-Methyl-D-Asparaginsäure ist aufgrund seiner schnellen Entkäfigungsrate und hohen Spezifität für N-Methyl-D-Asparaginsäure-Rezeptoren einzigartig und damit ein wertvolles Werkzeug für präzise Studien zur synaptischen Übertragung und Rezeptormechanismen .
Biologische Aktivität
MNI-caged-NMDA is a photolabile compound used extensively in neuroscience to study the dynamics of NMDA receptor activity. This compound, which releases NMDA upon photolysis, allows researchers to investigate synaptic transmission with high temporal precision. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Overview of MNI-caged-NMDA
Chemical Structure and Properties:
- MNI-caged-NMDA is a derivative of NMDA, modified with a 4-methoxy-7-nitroindolinyl (MNI) caging group.
- It is designed to be stable until exposed to light, at which point it releases NMDA rapidly.
Mechanism of Action:
- Upon photolysis, MNI-caged-NMDA releases NMDA, which binds to NMDA receptors and activates them.
- This mechanism allows for precise timing in experiments, enabling the study of synaptic processes in real time.
Biological Activity
Photolytic Release:
- The release of NMDA from its caged form can be controlled with light, providing insights into the timing and dynamics of receptor activation.
- Studies have shown that MNI-caged-NMDA can effectively modulate synaptic transmission without causing significant background activity that could confound results .
Inhibition Studies:
- Comparative analyses have demonstrated that while MNI-caged compounds are generally inert under resting conditions, they exhibit pronounced effects upon photolytic activation. For instance, photoreleased NMDA can lead to significant changes in excitatory postsynaptic currents (EPSCs) at various synapses .
Table 1: Comparative Effects of MNI-caged-NMDA on Synaptic Transmission
Case Study 1: Synaptic Probing
In a study examining climbing fiber-Purkinje cell synapses, researchers utilized MNI-caged-γ-DGG to determine the timing of glutamate release and its interaction with AMPA receptors. The results indicated that the timing of NMDA release significantly influenced synaptic responses, highlighting the utility of caged compounds in dissecting synaptic mechanisms .
Case Study 2: Inhibition Mechanisms
Another investigation focused on the inhibitory effects of caged ligands on NMDA receptors. It was found that while CNB-caged ligands exhibited unwanted interactions under certain conditions, MNI-caged variants remained inert until activated by light. This distinction underscores the advantages of using MNI-caged compounds for targeted studies on NMDA receptor dynamics .
Research Findings
Research has consistently shown that MNI-caged-NMDA provides a robust platform for studying synaptic transmission. Its ability to release NMDA rapidly upon photolysis enables researchers to explore:
- The kinetics of neurotransmitter release.
- The temporal dynamics of receptor activation.
- The effects of various pharmacological agents on synaptic plasticity.
Eigenschaften
IUPAC Name |
(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRWOILMOHLGD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.